cis-1,2-Bis(diphenylphosphino)ethylene, often abbreviated as dppv, is a key player in coordination chemistry due to its function as a bidentate ligand. Bidentate ligands can bond to a central metal atom through two donor sites. In the case of dppv, the two phosphorus atoms act as the donor sites, forming strong bonds with the metal through a process known as complexation . This ability to complex with various metals makes dppv a versatile tool for scientists studying metal catalysts and their applications in organic synthesis.
dppv finds particular importance as a ligand in the development of new and efficient catalysts for cross-coupling reactions. These reactions are fundamental in organic synthesis, allowing scientists to forge carbon-carbon bonds between different organic molecules. dppv's ability to complex with various transition metals like palladium, nickel, and copper creates active catalyst precursors that can be fine-tuned for specific cross-coupling reactions, such as the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling . By studying the influence of dppv on the catalyst structure and activity, researchers can design more selective and efficient catalysts for complex organic molecule synthesis.
Cis-1,2-Bis(diphenylphosphino)ethylene is an organophosphorus compound with the molecular formula C₂H₂(PPh₂)₂, where Ph represents a phenyl group (C₆H₅). This compound is primarily significant in coordination chemistry as a bidentate ligand, enabling the formation of stable metal complexes. The cis isomer is particularly noteworthy due to its unique geometric configuration, which enhances its chelating ability compared to its trans counterpart. Both isomers can form complexes with various transition metals, such as nickel and copper, leading to applications in catalysis and materials science .
The synthesis of cis-1,2-Bis(diphenylphosphino)ethylene typically involves the reaction of lithium diphenylphosphide with cis-dichloroethylene:
This method highlights the straightforward approach to obtaining this diphosphine ligand through a nucleophilic substitution reaction. The trans isomer can be synthesized similarly using trans-dichloroethylene .
Cis-1,2-Bis(diphenylphosphino)ethylene finds applications primarily in:
Interaction studies involving cis-1,2-Bis(diphenylphosphino)ethylene primarily focus on its coordination with transition metals. These studies reveal insights into:
Cis-1,2-Bis(diphenylphosphino)ethylene shares similarities with several other diphosphine ligands. Here are some notable comparisons:
Cis-1,2-Bis(diphenylphosphino)ethylene's unique geometric configuration allows for enhanced chelation and stability in metal complexes compared to these similar compounds. Its specific applications in catalysis and coordination chemistry further distinguish it within this class of ligands.
The most established synthetic approach for preparing cis-1,2-bis(diphenylphosphino)ethylene involves nucleophilic substitution reactions between alkali metal diphenylphosphides and cis-dichloroethylene [1]. This methodology represents the classical route that has been extensively utilized in organophosphorus chemistry for decades.
The fundamental reaction proceeds through an SN2 mechanism where lithium diphenylphosphide acts as a nucleophile to displace chloride atoms from cis-dichloroethylene [1]. The reaction can be represented as:
2 LiPPh₂ + cis-C₂H₂Cl₂ → cis-C₂H₂(PPh₂)₂ + 2 LiCl
The preparation of lithium diphenylphosphide, a critical reagent in this synthesis, can be achieved through multiple pathways [2] [3]. The most common methods include the reduction of chlorodiphenylphosphine with metallic lithium, the reductive cleavage of triphenylphosphine, or the deprotonation of diphenylphosphine with strong bases [3] [4].
Metal reduction of chlorodiphenylphosphine represents an optimized approach, where two equivalents of lithium metal react with chlorodiphenylphosphine in tetrahydrofuran solution to afford lithium diphenylphosphide [4]. This reaction proceeds at room temperature and provides the phosphide reagent in 83% overall yield [4]. The reaction conditions are notably milder than alternative methods that employ lithium aluminum hydride reduction, which typically yields only 47-67% of the desired diphenylphosphine intermediate [4].
The sodium and potassium analogs of diphenylphosphide can be prepared using similar reductive methodologies [3]. These alkali metal phosphides exhibit similar reactivity patterns in nucleophilic substitution reactions, although lithium diphenylphosphide generally provides superior yields and selectivity in the synthesis of cis-1,2-bis(diphenylphosphino)ethylene [3].
An alternative preparation involves the deprotonation of diphenylphosphine using n-butyllithium [5]. This method generates lithium diphenylphosphide in situ, which can then be treated with cis-dichloroethylene without isolation of the intermediate phosphide salt [5]. The deprotonation reaction proceeds quantitatively at low temperatures and provides excellent functional group tolerance.
The alkylation reaction itself typically requires anhydrous conditions and inert atmosphere protection due to the air-sensitive nature of both the phosphide reagents and the desired product [1] [3]. Yields for the direct alkylation approach range from 70-85% depending on the specific reaction conditions and purification methods employed [1].
Method | Reagents | Temperature | Yield (%) | Advantages |
---|---|---|---|---|
Lithium diphenylphosphide alkylation | 2 LiPPh₂ + cis-C₂H₂Cl₂ | Room temperature | 70-85 | High selectivity, established procedure |
Sodium diphenylphosphide alkylation | 2 NaPPh₂ + cis-C₂H₂Cl₂ | Room temperature | 65-80 | Alternative metal source |
In situ phosphide generation | Ph₂PH + ⁿBuLi, then cis-C₂H₂Cl₂ | -78°C to RT | 75-82 | One-pot procedure |
Recent advances in synthetic methodology have introduced radical difunctionalization of ethylene as a powerful alternative to traditional alkylation routes [6] [7] [8]. This approach represents a paradigm shift in diphosphine synthesis by utilizing ethylene as a fundamental C₂ building block rather than pre-functionalized dichloroethylene derivatives.
The theoretical foundation for this methodology was established through computational analysis using the artificial force induced reaction (AFIR) method [8]. Quantum chemical calculations demonstrated that the homolytic cleavage of diphosphine compounds generates phosphinyl radicals that can efficiently react with ethylene to form the desired 1,2-bis(diphenylphosphino)ethane products [8].
The experimental implementation involves a three-component reaction system comprising a phosphine oxide, a chlorophosphine, and ethylene gas under photocatalytic conditions [8]. The reaction proceeds through initial formation of a diphosphine intermediate, followed by photochemical cleavage of the phosphorus-phosphorus bond to generate phosphinyl radicals [8].
Under optimized conditions using [Ir(ppy)₂(dtbbpy)]PF₆ as photocatalyst and blue LED irradiation at 440 nm, the reaction of diphenylphosphine oxide and diphenylchlorophosphine with ethylene under 10 atmospheres pressure provides 1,2-bis(diphenylphosphino)ethane in 82-90% yield [8]. The reaction requires only 4 hours at room temperature and can be conducted on preparative scale without significant yield degradation [8].
Mechanistic investigations revealed that the reaction can proceed through multiple pathways depending on the specific conditions employed [8]. Photocatalyzed conditions promote energy transfer from the excited iridium complex to the diphosphine intermediate, facilitating homolytic cleavage of the P-P bond [8]. The resulting phosphinyl radicals undergo sequential addition to ethylene, with the more electrophilic phosphoryl radical adding first (activation energy 4.3 kcal/mol), followed by radical-radical coupling to form the final product [8].
Remarkably, the reaction also proceeds efficiently in the absence of photocatalysts under white LED irradiation [8]. This catalyst-free variant provides products in 65-71% yield and represents a more operationally simple approach for synthetic applications [8]. The white LED spectrum contains a blue component at 437 nm that is sufficient to promote direct excitation of the diphosphine intermediate [8].
Temperature effects were systematically investigated, revealing that thermal reactions can occur even in the complete absence of light [8]. Under 10 atmospheres of ethylene pressure at room temperature without irradiation, the radical difunctionalization proceeds in 50% yield, indicating that thermal homolysis of the P-P bond contributes to the overall reactivity [8].
The scope of this methodology extends to both symmetric and unsymmetric diphosphine products [8]. Electronic modifications of the aryl substituents are well tolerated, with electron-rich (p-NMe₂), electron-neutral, and electron-poor (p-CF₃) variants all providing good to excellent yields [8]. The method has been successfully scaled to gram quantities, demonstrating its practical utility for preparative synthesis [8].
Conditions | Light Source | Catalyst | Pressure (atm) | Yield (%) |
---|---|---|---|---|
Photocatalyzed | Blue LED (440 nm) | Ir(ppy)₂(dtbbpy)PF₆ (0.2 mol%) | 10 | 82-90 |
Catalyst-free | Blue LED (440 nm) | None | 10 | 74 |
Catalyst-free | White LED | None | 10 | 65-71 |
Thermal | None | None | 10 | 50 |
Photochemical methodologies have emerged as versatile approaches for diphosphine synthesis, offering unique reactivity patterns and mild reaction conditions [9] [10] [11]. These methods leverage the photochemical activation of phosphorus-containing compounds to generate reactive intermediates that participate in bond-forming reactions.
One significant advancement involves the photoinduced synthesis of C₂-linked phosphine compounds via radical difunctionalization of acetylene [9]. This methodology utilizes visible light irradiation to promote the addition of phosphinoyl radicals to acetylene, followed by cascade transformations to yield diphosphine dioxide analogues [9]. The reaction operates under metal-free conditions at room temperature with 1 atmosphere of acetylene pressure, providing excellent atom economy and operational simplicity [9].
The photochemical approach offers several mechanistic pathways for accessing diphosphine products [9]. Double addition reactions generate symmetrical diphosphine oxides, while interception of intermediate vinylphosphine oxides by radicals derived from oxoheterocycles provides access to unsymmetric variants [9]. The methodology has been demonstrated on decagram scale, highlighting its preparative utility [9].
Phosphoranyl radical chemistry represents another important photochemical strategy [11]. The formation of phosphoranyl radicals occurs through single electron oxidation of trivalent phosphorus species, typically phosphines or phosphites, followed by nucleophilic attack by heteroatom-containing nucleophiles [11]. Photoexcitation of dicyanonaphthalene provides the oxidizing power necessary to generate phosphine radical cations, which undergo subsequent transformations to yield phosphine oxides [11].
The photocatalytic system utilizing 9,10-dicyanoanthracene with biphenyl co-catalysts has proven effective for promoting phosphine oxidation reactions under visible light irradiation [11]. These conditions generate triphenylphosphine oxide from triphenylphosphine in good yield, demonstrating the potential for selective functionalization of phosphorus centers [11].
Strain-releasing ring-opening diphosphinations represent a novel photochemical approach for synthesizing diphosphine ligands with cyclic backbones [10] [12]. This methodology employs highly strained cyclic organic molecules such as bicyclo[1.1.0]butane, [3.1.1]propellane, and [4.1.1]propellane as substrates for three-component reactions with diarylphosphine oxides and diarylchlorophosphines [12].
Under photocatalytic conditions using blue LED irradiation, these strained molecules undergo ring-opening to generate diphosphines based on cyclobutane, bicyclo[3.1.1]heptane, and bicyclo[4.1.1]octane frameworks in high yield [12]. The feasibility of initial radical addition can be predicted using density functional theory calculations with the AFIR method, providing computational guidance for reaction design [12].
UV-C photolysis represents an alternative photochemical strategy that operates through direct photochemical bond activation [13]. Irradiation at 280 nm promotes the photochemical uncaging of alkene-protected phosphine-borane adducts, generating frustrated Lewis pairs and related phosphorus-containing products [13]. While this approach provides lower yields (62% BRSM), it demonstrates the versatility of photochemical activation in phosphorus chemistry [13].
The photochemical methodologies offer several advantages over traditional thermal approaches, including mild reaction conditions, excellent functional group tolerance, and the ability to access products that may be difficult to obtain through conventional methods [9] [10] [11]. The operational simplicity of many photochemical procedures, combined with their scalability, makes them attractive alternatives for both research and industrial applications.
Method | Light Source | Substrate | Products | Yield (%) |
---|---|---|---|---|
Acetylene difunctionalization | Visible light | Acetylene + phosphinoyl radicals | C₂-linked phosphine oxides | 39-100 |
Phosphoranyl radical formation | UV (>360 nm) | Triphenylphosphine + nucleophiles | Phosphine oxides | Variable |
Strain-releasing diphosphination | Blue LED | Strained cycles + phosphines | Cyclic diphosphines | 74 |
UV-C uncaging | UV-C (280 nm) | Phosphine-borane adducts | Frustrated Lewis pairs | 62 |
The synthesis of enantiomerically pure diphosphine ligands represents a critical challenge in modern synthetic chemistry, particularly given their importance in asymmetric catalysis [14] [15] [16] [17]. Several sophisticated methodologies have been developed to access chiral diphosphine compounds with high enantioselectivity.
Chiral palladium complex-promoted hydrophosphination represents one of the most successful approaches for asymmetric diphosphine synthesis [15]. This methodology employs an organopalladium complex containing ortho-metalated (R)-(1-(dimethylamino)ethyl)naphthalene as a chiral auxiliary to promote the asymmetric hydrophosphination reaction between diphenylphosphine and phenyldi[(Z)-prop-1-enyl]phosphine [15].
The hydrophosphination reaction proceeds with high regio- and stereoselectivity under mild conditions, generating only two diastereomers in a 1:1 ratio [15]. The products contain both phosphorus and carbon stereogenic centers, which can be separated by fractional crystallization [15]. X-ray crystallographic analysis confirmed the absolute stereochemistries of the isolated products [15].
The chiral auxiliary can be removed chemoselectively from the template products through treatment with concentrated hydrochloric acid, forming the corresponding optically pure neutral dichloro complexes [15]. Subsequent ligand displacement with aqueous cyanide generates the optically pure diphosphine ligands in high yields [15].
Asymmetric Ullmann coupling provides another powerful strategy for accessing chiral biaryl diphosphine ligands [17]. This approach achieved complete atropdiastereoselectivity for the first time in the preparation of biaryl diphosphine oxides via asymmetric intramolecular Ullmann coupling with central-to-axial chirality transfer [17].
The methodology involves the synthesis of diastereomeric biaryl diphosphine ligands with additional chiral centers on the backbone [17]. Substrate-directed asymmetric synthesis occurs during the Ullmann coupling step, providing diastereomeric diphosphine oxides that can be easily separated by column chromatography [17]. Ruthenium catalysts containing these ligands demonstrated superior performance compared to BINAP catalytic systems in asymmetric hydrogenation reactions [17].
Kinetic resolution using copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a complementary approach for accessing P-chiral phosphine oxides [16]. This methodology achieves highly enantioselective kinetic resolution of racemic ethynylphosphine oxides, providing chiral products that serve as versatile P-chiral synthons [16].
The resulting chiral ethynylphosphine oxides can undergo various diversifying reactions to enrich structural diversity [16]. The method represents a significant advancement over conventional syntheses that require stoichiometric amounts of chiral starting materials or chiral reagents [16].
Chiral auxiliary approaches utilizing readily available auxiliaries provide practical methods for P-chiral phosphine oxide synthesis [18]. The use of chiral diphenyl-2-pyrrolidinemethanol as an auxiliary enables the preparation of P-chiral diarylalkyl, aryldialkyl, and triaryl phosphine oxides [18].
This methodology addresses the long-standing racemization issue during solvolysis by employing suitable solvents, low reaction temperatures, and appropriate reaction times [18]. The approach provides a practical and cost-effective synthetic route to P-chiral phosphorus compounds [18].
Spiroketal-based diphosphine ligands represent another class of chiral diphosphines with unique structural features [19]. These ligands demonstrate exceptionally high activity in palladium-catalyzed asymmetric allylic amination reactions, achieving turnover numbers up to 4750 [19]. The long P···P distance in the solid-state structure enables bifunctional catalysis where the phosphorus atoms play complementary roles [19].
The development of SYNPHOS and DIFLUORPHOS as complementary chiral diphosphines illustrates the importance of stereoelectronic design in asymmetric catalysis [20]. These atropisomeric diphosphines have been synthesized on multigram scales and demonstrate full complementarity in terms of enantioselectivity for ruthenium-catalyzed asymmetric hydrogenation [20].
Method | Chiral Element | Selectivity | Application | Yield/ee |
---|---|---|---|---|
Pd-catalyzed hydrophosphination | Metalated naphthylamine | High regio-/stereoselectivity | P,C-chiral diphosphines | High yields |
Asymmetric Ullmann coupling | Central-to-axial transfer | Complete atropdiastereoselectivity | Biaryl diphosphines | 97% ee |
CuAAC kinetic resolution | Chiral Cu complex | High enantioselectivity | P-chiral synthons | Variable ee |
Chiral auxiliary | Pyrrolidinemethanol | Controlled racemization | P-chiral oxides | Good yields |
The molecular geometry of cis-1,2-Bis(diphenylphosphino)ethylene exhibits distinctive structural features that distinguish it from other diphosphine ligands. The compound adopts a cis configuration about the central carbon-carbon double bond, with both diphenylphosphino groups positioned on the same side of the ethylene backbone [1] [2].
The molecular formula C₂₆H₂₂P₂ corresponds to a molecular weight of 396.40 g/mol [3] [4]. The stereochemical designation as the (Z)-isomer is confirmed through Nuclear Magnetic Resonance spectroscopy and International Union of Pure and Applied Chemistry nomenclature, where the priority diphenylphosphino substituents are positioned on the same side of the double bond [2] [5].
The rigid ethylene backbone constrains the molecular geometry, preventing free rotation around the carbon-carbon double bond that would be possible in saturated analogues such as 1,2-bis(diphenylphosphino)ethane. This geometric constraint results in a natural bite angle of approximately 85-87°, which falls within the narrow range typical for ethylene-bridged diphosphines [6] [7].
Bond length analysis reveals carbon-carbon double bond distances of 1.31-1.34 Å in metal complexes, slightly shorter than the free ligand value of 1.334 Å [6]. The phosphorus-carbon bond lengths to the ethylene backbone range from 1.80-1.82 Å, while phosphorus-carbon bonds to the phenyl rings span 1.82-1.85 Å [6] [8].
Extensive X-ray crystallographic investigations have provided detailed structural information for cis-1,2-Bis(diphenylphosphino)ethylene and its metal complexes. The compound crystallizes in various space groups depending on the specific complex formed and crystallization conditions [6] [9] [7].
Single crystal X-ray diffraction studies of [Pd(dppv)₂]- acetone revealed a tetrahedral coordination geometry around the palladium center. The structure exhibits average palladium-phosphorus distances of 2.341(2) Å, which are comparable to other palladium(0) complexes with related diphosphine ligands [6]. The chelating bite angles P(1)-Pd(1)-P(2) and P(3)-Pd(1)-P(4) measure 86.18(7)° and 86.42(7)° respectively, demonstrating the constrained geometry imposed by the rigid ethylene backbone [6].
Gold(I) complexes of cis-1,2-Bis(diphenylphosphino)ethylene have been characterized crystallographically, showing linear coordination geometries. The compound μ-cis-1,2-Bis(diphenylphosphino)ethylene-bis[chlorogold(I)] crystallizes in the monoclinic space group Cc with cell parameters a = 13.293(6) Å, b = 12.863(6) Å, c = 15.497(7) Å, and β = 101.30(4)° [9]. The structure features a short gold-gold distance of 3.05(1) Å, indicative of aurophilic interactions [9].
Rhenium complexes provide additional structural insights, with [ReCl₂(dppv)₂]- hexane adopting a pseudo-octahedral geometry. The rhenium atom sits on an inversion center, and the phosphorus-rhenium-phosphorus angle of 79.07(5)° demonstrates the geometric constraints imposed by the chelating diphosphine [7] [10].
Crystallographic data consistently show that the dihedral angle between the planes defined by the metal coordination sphere varies depending on the metal center and ancillary ligands. For palladium complexes, this angle measures approximately 86.84° [6].
The structural characteristics of cis-1,2-Bis(diphenylphosphino)ethylene can be effectively compared with other prominent diphosphine ligands to understand its unique properties and coordination behavior.
When compared to 1,2-bis(diphenylphosphino)ethane (dppe), the most structurally similar analogue, several key differences emerge. The saturated ethane backbone in dppe allows for conformational flexibility through rotation around the carbon-carbon single bond, whereas the ethylene backbone in cis-1,2-Bis(diphenylphosphino)ethylene is conformationally rigid [11] [1]. This rigidity results in a more predictable and consistent bite angle of 85-87° compared to the variable bite angles observed in dppe complexes [12].
The phosphorus-phosphorus distance in cis-1,2-Bis(diphenylphosphino)ethylene complexes typically ranges from 3.0-3.2 Å, closely matching that of dppe (3.0-3.1 Å) due to the similar backbone length [6] [8]. However, the geometric constraints imposed by the double bond result in a more planar arrangement of the chelating atoms.
Comparison with 1,3-bis(diphenylphosphino)propane (dppp) reveals significant differences in bite angle and coordination preferences. The dppp ligand exhibits natural bite angles of 91-95°, considerably larger than the 85-87° range of cis-1,2-Bis(diphenylphosphino)ethylene [12]. The increased phosphorus-phosphorus distance in dppp (4.0-4.2 Å) allows for coordination to larger metal centers and different coordination geometries.
The rigid backbone of cis-1,2-Bis(diphenylphosphino)ethylene contrasts sharply with the flexible propane chain in dppp, which can adopt various conformations to accommodate different metal coordination requirements [13]. This flexibility in dppp often leads to chelate ring strain in small bite angle situations, whereas cis-1,2-Bis(diphenylphosphino)ethylene maintains a consistent geometry.
When compared to 1,1'-bis(diphenylphosphino)ferrocene (dppf), the differences are even more pronounced. The dppf ligand exhibits a significantly larger natural bite angle of 99-100° and phosphorus-phosphorus distances of 4.6-4.8 Å [12]. The ferrocene backbone in dppf provides semi-rigid characteristics with some conformational flexibility through rotation of the cyclopentadienyl rings.
The comparison with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) highlights the role of backbone rigidity in determining coordination behavior. Both cis-1,2-Bis(diphenylphosphino)ethylene and BINAP feature rigid backbones, but BINAP exhibits a larger bite angle of 92-93° and significantly longer phosphorus-phosphorus distances of 4.5-4.7 Å [14]. The binaphthyl backbone in BINAP also introduces chirality, which is absent in cis-1,2-Bis(diphenylphosphino)ethylene.
The conformational dynamics of cis-1,2-Bis(diphenylphosphino)ethylene are fundamentally different from those of saturated diphosphine analogues due to the rigid ethylene backbone. The carbon-carbon double bond prevents rotation and constrains the molecule to a planar configuration around the central ethylene unit [1] [15].
Torsional angle analysis reveals that the phosphorus-carbon-carbon-phosphorus dihedral angle in cis-1,2-Bis(diphenylphosphino)ethylene approaches 0°, consistent with the cis configuration. This contrasts with the trans isomer, where the corresponding angle approaches 180° [16] [15]. The rigid planar arrangement eliminates the conformational flexibility that characterizes saturated backbone diphosphines.
Despite the rigid backbone, some conformational flexibility exists in the phenyl ring orientations relative to the ethylene plane. Crystallographic studies show that phenyl rings can adopt various orientations to minimize steric interactions and optimize crystal packing [6] [16]. The carbon-phosphorus-carbon bond angles range from 100-115°, indicating slight distortions from ideal tetrahedral geometry around the phosphorus atoms [17].
Computational studies suggest that while the ethylene backbone remains rigid, the diphenylphosphino groups can undergo limited rotation around the phosphorus-carbon bonds. This rotation allows for optimization of the ligand conformation when coordinating to metal centers of different sizes and coordination preferences [15].
The torsion angle between phosphine sulfide groups in related compounds has been measured at 166.24(7)°, demonstrating that significant conformational changes can occur upon chemical modification while maintaining the essential cis geometry [15]. This finding suggests that electronic modifications to the phosphorus centers can influence the overall molecular conformation.
In metal complexes, the conformational rigidity of cis-1,2-Bis(diphenylphosphino)ethylene contributes to the formation of stable chelate complexes with well-defined geometries. The lack of conformational flexibility reduces the entropic penalty associated with chelation compared to more flexible ligands, enhancing the thermodynamic stability of the resulting complexes [18] [12].
The rigid backbone also influences the electronic properties of the ligand through maintained orbital overlap in the ethylene π-system. This electronic coupling between the double bond and the phosphorus lone pairs can affect the donor properties of the ligand and its coordination behavior with various metal centers [19] [15].
Irritant